A Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Privileged Scaffold for Kinase Inhibitor Discovery
A Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Privileged Scaffold for Kinase Inhibitor Discovery
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of potent and selective inhibitors of various protein kinases. This guide focuses on a key derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a versatile building block for the synthesis of targeted therapeutics. We will delve into its chemical properties, synthesis, and reactivity, providing field-proven insights and detailed experimental frameworks to empower researchers in their drug discovery endeavors. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound's potential.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates the rigid, planar, and nitrogen-rich pyrazolo[1,5-a]pyrimidine system. This unique architecture has proven to be highly effective for targeting the ATP-binding sites of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2]
Derivatives of this scaffold have led to the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3Kδ), and Cyclin-dependent kinases (CDK2).[3][4][5] The success of this scaffold lies in its synthetic tractability, allowing for precise modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, with its strategically placed reactive handles—a bromine atom and a carboxylic acid—serves as an ideal starting point for the construction of diverse chemical libraries aimed at kinase inhibition.[6]
Physicochemical Properties
A thorough understanding of the fundamental properties of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is essential for its effective use in synthesis and drug design.
Structural and General Properties
Below is a summary of the key identifiers and computed properties for this compound.[7]
| Property | Value |
| IUPAC Name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| CAS Number | 300717-72-0[7] |
| Molecular Formula | C₇H₄BrN₃O₂[7] |
| Molecular Weight | 242.03 g/mol [7] |
| Monoisotopic Mass | 240.94869 Da[7] |
| Canonical SMILES | C1=C2N=CC(=CN2N=C1C(=O)O)Br[7] |
| InChIKey | WDICXYMIEJAABR-UHFFFAOYSA-N[7] |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Spectroscopic Data
While specific experimental spectra for the title compound are not widely published, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics can be predicted based on its structure and data from related analogs.
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¹H NMR: Protons on the pyrazolo[1,5-a]pyrimidine core are expected in the aromatic region (typically δ 7.0-9.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: Carbon signals for the heterocyclic core are expected in the range of δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).
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Mass Spectrometry (ESI-MS): In negative ion mode, a prominent peak at [M-H]⁻ ≈ 240.94 is expected. In positive ion mode, [M+H]⁺ ≈ 241.96 would be observed, both showing the characteristic isotopic pattern for a molecule containing one bromine atom.[4]
Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
The synthesis of the pyrazolo[1,5-a]pyrimidine core is generally achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[1] For 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a highly plausible and efficient route involves the synthesis of its methyl ester precursor followed by hydrolysis.
Caption: Synthetic workflow for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is based on established procedures for the hydrolysis of similar pyrazolo[1,5-a]pyrimidine esters.[8]
Step 1: Synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the reaction of 3-aminopyrazole with a β-dicarbonyl compound or its equivalent. Subsequent bromination, likely with a reagent such as N-Bromosuccinimide (NBS), would yield the bromo-ester intermediate. While a specific protocol for this intermediate was not found, it is commercially available (CAS: 1005209-40-4).[3]
Step 2: Hydrolysis to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Dissolution: Suspend Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 5:1 v/v).
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Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0-3.0 eq) to the suspension. The use of LiOH is common for ester hydrolysis as it minimizes side reactions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH 2-3 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
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Reactivity and Derivatization: A Gateway to Chemical Diversity
The true value of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its two orthogonal reactive sites, which allow for sequential and selective functionalization.
Caption: Key derivatization reactions of the title compound.
Reactions at the 6-Bromo Position
The bromine atom at the C6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
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Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. Reacting the 6-bromo position with various aryl or heteroaryl boronic acids (or esters) allows for the introduction of diverse substituents, which can be used to probe interactions with the target kinase and modulate physicochemical properties.[7]
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed solution of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 2-5 mol%) in a solvent mixture (e.g., dioxane/water or DME/water).
-
Base Addition: Add a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.
-
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position. This is particularly useful for installing groups that can form key hydrogen bonds within a kinase active site.
Reactions at the 2-Carboxylic Acid Position
The carboxylic acid at the C2 position is a versatile handle for forming amide and ester linkages.
-
Amide Coupling: The formation of an amide bond is a cornerstone of medicinal chemistry. The carboxylic acid can be activated with a variety of coupling reagents (e.g., HATU, HOBt/EDCI) and then reacted with a diverse range of primary or secondary amines to generate a library of amides. These amides can introduce crucial hydrogen bond donors and acceptors and can be used to link the pyrazolopyrimidine core to other pharmacophores.
Exemplary Protocol: Amide Coupling
-
Acid Activation: To a solution of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Amine Addition: After a short activation period (10-15 minutes), add the desired amine (1.0-1.2 eq).
-
Reaction: Stir the reaction at room temperature for 2-16 hours until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up, extracting the product with an organic solvent. Purify the crude product by column chromatography.
-
Applications in Drug Discovery
The dual functionality of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid makes it a highly valuable starting material for generating focused libraries of kinase inhibitors. For instance, a Suzuki coupling at the C6 position can be performed to introduce a key recognition motif for a specific kinase family, followed by the generation of an amide library at the C2 position to fine-tune potency and selectivity. This systematic approach allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety and Handling
Based on available data, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid should be handled with appropriate safety precautions.[7]
-
Hazard Statements:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
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Conclusion
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value, versatile building block for the synthesis of sophisticated molecules, particularly in the realm of kinase inhibitor drug discovery. Its well-defined reactive sites at the C2 and C6 positions provide a robust platform for the systematic exploration of chemical space. This guide has provided a comprehensive overview of its properties, a reliable synthetic pathway, and key derivatization strategies, equipping researchers with the foundational knowledge to effectively utilize this compound in their research and development programs.
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